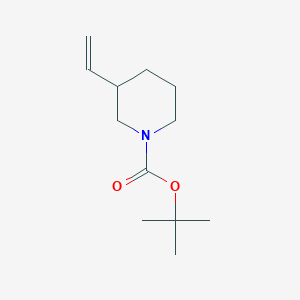

Tert-butyl 3-ethenylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBWMAWTUBARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433774 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-87-0 | |

| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 3-ethenylpiperidine-1-carboxylate

CAS Number: 146667-87-0

Chemical Formula: C₁₂H₂₁NO₂

Molecular Weight: 211.30 g/mol

Introduction

Tert-butyl 3-ethenylpiperidine-1-carboxylate, also known as 1-Boc-3-vinylpiperidine, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The presence of a vinyl group on the piperidine ring offers a versatile handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex bioactive molecules and natural product analogs. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 211.301 g/mol | [1] |

| Exact Mass | 211.157229 g/mol | [1] |

| Density | 1.028 g/cm³ | [1] |

| Boiling Point | 268.886 °C at 760 mmHg | [1] |

| Flash Point | 116.418 °C | [1] |

| Refractive Index | 1.517 | [1] |

| Vapor Pressure | 0.007 mmHg at 25°C | [1] |

Synthesis

A common and effective method for the synthesis of this compound is through the N-protection of 3-vinylpiperidine.

Experimental Protocol: N-Protection of (S)-3-Vinylpiperidine

This protocol details the synthesis of (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.[1]

Objective: To protect the secondary amine of (S)-3-vinylpiperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(S)-3-Vinylpiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (S)-3-vinylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous NaHCO₃ solution and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.

Synthesis Workflow

Caption: Synthetic workflow for the N-protection of (S)-3-vinylpiperidine.

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of various alkaloids and other biologically active compounds. The vinyl group can be readily functionalized, for instance, through hydroboration-oxidation to yield a primary alcohol, which can then be further elaborated.

Synthetic Strategy for (+)-Coniine

A notable application is in the total synthesis of the neurotoxic alkaloid (+)-coniine. The synthetic route involves the following key transformations starting from (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.[1]

-

Hydroboration-Oxidation: The vinyl group is converted to a primary alcohol.

-

Oxidation: The primary alcohol is oxidized to the corresponding aldehyde.

-

Wittig Reaction: The aldehyde undergoes a Wittig reaction to extend the carbon chain.

-

Hydrogenation: The newly formed double bond is reduced.

-

N-Deprotection: Removal of the Boc group yields (+)-coniine.

Logical Flow of (+)-Coniine Synthesis

Caption: Key transformations in the synthesis of (+)-coniine.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the 3-substituted piperidine scaffold is a well-established pharmacophore present in numerous bioactive compounds. Derivatives of 3-substituted piperidines have been reported to exhibit a range of biological activities, suggesting potential areas of investigation for novel analogs derived from this starting material.

| 3-Substituent Class | Primary Biological Activity | Example Compound Class |

| Methyl | Analgesic (Opioid Receptor Agonist) | 3-Methyl-4-(N-phenylamido)piperidines |

| Carboxamide | Anti-osteoporosis | Piperidine-3-carboxamides |

The vinyl group of this compound provides a reactive site for the introduction of various functionalities, allowing for the exploration of a wide chemical space in drug discovery programs.

Safety Information

It is important to handle this compound with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a key chiral building block with significant potential in synthetic and medicinal chemistry. Its versatile vinyl functionality allows for the construction of diverse molecular architectures, particularly in the synthesis of alkaloids and other complex natural products. While direct biological data on the compound itself is limited, the well-documented activities of other 3-substituted piperidines highlight the potential for discovering novel therapeutic agents through its use as a starting material. The established synthetic protocols and the potential for a wide range of chemical modifications make it a valuable tool for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to Tert-butyl 3-vinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of tert-butyl 3-vinylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

Tert-butyl 3-vinylpiperidine-1-carboxylate, also known as 1-Boc-3-vinylpiperidine, is a heterocyclic compound incorporating a vinyl group on a piperidine ring, which is protected with a tert-butoxycarbonyl (Boc) group. This structure offers versatile opportunities for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Properties

The fundamental physical and chemical properties of tert-butyl 3-vinylpiperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 146667-87-0[1] |

| Molecular Formula | C₁₂H₂₁NO₂[1][2] |

| Molecular Weight | 211.30 g/mol [1] |

| Exact Mass | 211.15723 Da[2] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 268.9 °C at 760 mmHg[1] |

| Density | 1.028 g/cm³[1] |

| Refractive Index (n_D²⁰) | 1.517[1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data

The structural identity of tert-butyl 3-vinylpiperidine-1-carboxylate is confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 5.70-5.85 (m, 1H, -CH=CH₂), 4.95-5.10 (m, 2H, -CH=CH₂), 3.80-4.20 (m, 2H, piperidine ring protons adjacent to N), 2.60-2.80 (m, 1H, piperidine ring proton at C3), 1.60-2.00 (m, 4H, other piperidine ring protons), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.8, 139.5, 115.0, 79.5, 45.0, 43.5, 38.0, 30.0, 28.5, 25.0 |

| Infrared (IR) | ν (cm⁻¹): ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch, vinyl), ~1400, ~1160 |

| Mass Spectrometry (MS) | m/z: 212.16 ([M+H]⁺)[2] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of tert-butyl 3-vinylpiperidine-1-carboxylate are provided to ensure reproducibility in a laboratory setting.

Synthesis of Tert-butyl 3-vinylpiperidine-1-carboxylate

The synthesis of tert-butyl 3-vinylpiperidine-1-carboxylate can be achieved through two primary routes: the Boc protection of 3-vinylpiperidine or a Wittig reaction starting from tert-butyl 3-formylpiperidine-1-carboxylate.

Method 1: Boc Protection of 3-Vinylpiperidine

This method involves the direct protection of the secondary amine of 3-vinylpiperidine with a tert-butoxycarbonyl group.

Reagents and Materials:

-

3-Vinylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-vinylpiperidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Method 2: Wittig Reaction

This approach utilizes the Wittig reaction to form the vinyl group from the corresponding aldehyde.

Reagents and Materials:

-

Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

-

Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

-

Tert-butyl 3-formylpiperidine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep yellow).

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Purification by Flash Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a column.

-

Dissolve the crude tert-butyl 3-vinylpiperidine-1-carboxylate in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Reactivity and Stability

The chemical behavior of tert-butyl 3-vinylpiperidine-1-carboxylate is dictated by the reactivity of the N-Boc protecting group and the vinyl moiety.

Stability

-

Acidic Conditions: The N-Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), leading to its removal and the formation of the corresponding piperidinium salt.

-

Basic Conditions: The N-Boc group is generally stable to a wide range of basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule.

-

Thermal Stability: The compound is reasonably stable at ambient temperature but may be prone to polymerization or degradation at elevated temperatures. It is recommended to store it in a cool, dark place.

Chemical Reactions

The vinyl group and the Boc-protected amine offer several avenues for further chemical transformations.

-

Reactions of the Vinyl Group:

-

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon (Pd/C) catalyst) to yield tert-butyl 3-ethylpiperidine-1-carboxylate.

-

Hydroboration-Oxidation: This two-step reaction can convert the vinyl group into a primary alcohol.

-

Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

-

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.

-

-

Deprotection of the N-Boc Group:

-

As mentioned, treatment with strong acids readily removes the Boc group, liberating the secondary amine for subsequent reactions such as N-alkylation, acylation, or sulfonylation.

-

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to tert-butyl 3-vinylpiperidine-1-carboxylate.

Caption: Synthetic pathways to tert-butyl 3-vinylpiperidine-1-carboxylate.

Caption: Workflow for the purification by flash column chromatography.

Caption: Reactivity map of tert-butyl 3-vinylpiperidine-1-carboxylate.

References

Elucidation of the Molecular Structure of 1-Boc-3-vinyl-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Boc-3-vinyl-piperidine (tert-butyl 3-vinylpiperidine-1-carboxylate). This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in the synthesis of complex pharmaceutical agents. This document details the key spectroscopic techniques employed, presents expected quantitative data, and outlines the experimental protocols for its characterization.

Molecular Structure and Properties

1-Boc-3-vinyl-piperidine has the chemical formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . The structure consists of a piperidine ring substituted at the 3-position with a vinyl group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₂ |

| Molecular Weight | 211.30 g/mol |

| CAS Number | 146667-87-0 |

| IUPAC Name | tert-butyl 3-vinylpiperidine-1-carboxylate |

| SMILES | C=CC1CCCN(C1)C(=O)OC(C)(C)C |

| InChI Key | JCQBWMAWTUBARI-UHFFFAOYSA-N |

Spectroscopic Data for Structure Confirmation

The structural confirmation of 1-Boc-3-vinyl-piperidine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-3-vinyl-piperidine (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.80 | ddd | 1H | -CH=CH₂ |

| ~ 5.10 | d | 1H | -CH=CH H (trans) |

| ~ 5.05 | d | 1H | -CH=CHH (cis) |

| ~ 4.0 - 3.0 | m | 4H | Piperidine ring protons (H2, H6) |

| ~ 2.5 | m | 1H | Piperidine ring proton (H3) |

| ~ 1.8 - 1.4 | m | 4H | Piperidine ring protons (H4, H5) |

| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-3-vinyl-piperidine (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.7 | C =O (Boc) |

| ~ 138.0 | -C H=CH₂ |

| ~ 116.0 | -CH=C H₂ |

| ~ 79.5 | -C (CH₃)₃ (Boc) |

| ~ 45.0 | Piperidine C2 |

| ~ 44.0 | Piperidine C6 |

| ~ 40.0 | Piperidine C3 |

| ~ 28.4 | -C(C H₃)₃ (Boc) |

| ~ 28.0 | Piperidine C5 |

| ~ 24.0 | Piperidine C4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data for 1-Boc-3-vinyl-piperidine

| Technique | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| Electrospray Ionization (ESI) | 212.16 | 156.12 ([M-C₄H₈]⁺), 112.10 ([M-Boc+H]⁺) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Frequencies for 1-Boc-3-vinyl-piperidine

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Strong | C-H stretch (alkane) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1640 | Medium | C=C stretch (vinyl) |

| ~ 1420 | Medium | C-H bend (alkane) |

| ~ 1160 | Strong | C-O stretch (carbamate) |

| ~ 910 | Medium | =C-H bend (vinyl) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 1-Boc-3-vinyl-piperidine is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

The spectral width is set from 0 to 10 ppm.

-

An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are used.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used.

-

The spectral width is set from 0 to 200 ppm.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to facilitate protonation.

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is performed in positive ion mode. The mass-to-charge ratio (m/z) is scanned over a range of 50-500.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is used.

-

An average of 16 to 32 scans is taken to obtain the final spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Synthesis and Elucidation Workflow

The structural elucidation of a synthesized compound follows a logical workflow to confirm its identity and purity. A common synthetic route to 1-Boc-3-vinyl-piperidine is via the Wittig reaction of 1-Boc-3-piperidone.

In-Depth Technical Guide: Physical Properties of Tert-butyl 3-Ethenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 3-ethenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines potential experimental protocols for its synthesis and property determination, and explores its relevance in synthetic chemistry.

Core Physical Properties

This compound, also known by synonyms such as 1-Boc-3-vinylpiperidine, is a piperidine derivative featuring a vinyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] Its physical characteristics are crucial for its handling, reaction optimization, and incorporation into drug design workflows. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₂ | [1] |

| Molecular Weight | 211.30 g/mol | |

| Boiling Point | 268.886 °C at 760 mmHg | [1] |

| Density | 1.028 g/cm³ | [1] |

| Flash Point | 116.418 °C | [1] |

| Refractive Index | 1.517 | [1] |

| Vapor Pressure | 0.007 mmHg at 25 °C | [1] |

| Polar Surface Area (PSA) | 29.54 Ų | |

| LogP (XLogP3) | 2.757 | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies, most notably the Wittig reaction and the Heck reaction. These methods are fundamental in organic synthesis for the formation of carbon-carbon double bonds.

1. Synthesis via Wittig Reaction:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[2][3][4][5] For the synthesis of this compound, this would typically involve the reaction of tert-butyl 3-formylpiperidine-1-carboxylate with a methylidenephosphorane.

-

Step 1: Preparation of the Phosphonium Salt: Methyltriphenylphosphonium bromide is a common reagent for this purpose and is commercially available or can be prepared by reacting triphenylphosphine with methyl bromide.

-

Step 2: Generation of the Ylide: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to generate the methylenetriphenylphosphorane ylide.[2]

-

Step 3: Reaction with the Aldehyde: A solution of tert-butyl 3-formylpiperidine-1-carboxylate in the same solvent is then added to the ylide solution at a controlled temperature (often low temperatures such as 0 °C or -78 °C) to initiate the reaction.

-

Step 4: Work-up and Purification: The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by column chromatography to yield the desired this compound.

2. Synthesis via Heck Reaction:

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[6][7][8][9][10] To synthesize this compound, one could envision a coupling reaction between a suitable piperidine derivative and an ethene source. A more common approach would be the coupling of a 3-halopiperidine derivative with ethylene or a vinyl-organometallic reagent.

-

Reactants: The reaction would typically involve tert-butyl 3-iodo- or 3-bromopiperidine-1-carboxylate and a vinyl source like ethylene gas or a vinylboronic acid derivative.

-

Catalyst and Ligand: A palladium catalyst, such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), is used in combination with a phosphine ligand, for example, tri(o-tolyl)phosphine or P(t-Bu)₃.[6]

-

Base and Solvent: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[10] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C until the starting materials are consumed.

-

Work-up and Purification: Similar to the Wittig reaction, the product is isolated through an aqueous work-up, extraction, and purification by column chromatography.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the elaboration of more complex molecules, particularly in the context of drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the vinyl group serves as a versatile handle for further functionalization.

Caption: Synthetic pathways to this compound.

Role in Drug Development

Piperidine derivatives are integral components of numerous approved drugs and clinical candidates due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The Boc-protected vinylpiperidine scaffold of this compound makes it a valuable building block in medicinal chemistry. The vinyl group can be readily transformed into other functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening. While specific signaling pathways directly modulated by this compound are not yet publicly documented, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics targeting various diseases. The synthesis of complex piperidine-containing molecules often involves the initial preparation of such versatile building blocks.[11][12][13]

References

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 12. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. connectjournals.com [connectjournals.com]

In-Depth Technical Guide: Spectral and Synthetic Profile of 1-Boc-3-vinyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a representative synthetic protocol for 1-Boc-3-vinyl-piperidine (tert-butyl 3-vinylpiperidine-1-carboxylate). This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of a reactive vinyl group on a conformationally defined piperidine scaffold.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-3-vinyl-piperidine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.75 - 5.95 | ddd | 1H | -CH=CH₂ |

| ~ 5.00 - 5.15 | m | 2H | -CH=CH₂ |

| ~ 3.80 - 4.20 | m | 2H | Piperidine Ring Protons (N-CH₂) |

| ~ 2.80 - 3.20 | m | 1H | Piperidine Ring Proton (N-CH₂) |

| ~ 2.20 - 2.50 | m | 1H | Piperidine Ring Proton (CH-vinyl) |

| ~ 1.50 - 1.90 | m | 4H | Piperidine Ring Protons (-CH₂-) |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-3-vinyl-piperidine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C=O (Boc) |

| ~ 138.0 | -CH=CH₂ |

| ~ 116.0 | -CH=CH₂ |

| ~ 79.5 | -C(CH₃)₃ (Boc) |

| ~ 45.0 - 50.0 | Piperidine Ring Carbons (N-CH₂) |

| ~ 40.0 | Piperidine Ring Carbon (CH-vinyl) |

| ~ 30.0 - 35.0 | Piperidine Ring Carbons (-CH₂-) |

| 28.4 | -C(CH₃)₃ (Boc) |

Table 3: Expected Infrared (IR) Absorption Bands for 1-Boc-3-vinyl-piperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1690 | Strong | C=O stretch (urethane) |

| ~ 1640 | Medium | C=C stretch (vinyl) |

| ~ 1420 - 1365 | Medium | C-H bend (alkane) |

| ~ 1160 | Strong | C-O stretch (urethane) |

| ~ 990, 910 | Medium | =C-H bend (vinyl) |

Table 4: Expected Mass Spectrometry (MS) Fragmentation for 1-Boc-3-vinyl-piperidine

| m/z | Fragment Ion |

| 211 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 112 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following section outlines a general procedure for the synthesis and characterization of 1-Boc-3-vinyl-piperidine, based on established methods for the N-protection of piperidines.

Synthesis of 1-Boc-3-vinyl-piperidine

Objective: To synthesize tert-butyl 3-vinylpiperidine-1-carboxylate from 3-vinylpiperidine.

Materials:

-

3-Vinylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-vinylpiperidine (1.0 eq) in the chosen organic solvent (e.g., DCM).

-

Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq) either neat or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. If the reaction was performed in a water-miscible solvent, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford 1-Boc-3-vinyl-piperidine as a pure product.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or chemical ionization (CI) should be performed to confirm the molecular weight and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of 1-Boc-3-vinyl-piperidine.

An In-Depth Technical Guide to Tert-butyl 3-ethenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-ethenylpiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a vinyl substituent, makes it a versatile intermediate in the synthesis of complex molecular architectures. The strategic placement of the vinyl group offers a reactive handle for a variety of chemical transformations, including but not limited to, palladium-catalyzed cross-coupling reactions, Michael additions, and various cycloadditions. This guide provides a comprehensive overview of its synonyms, chemical properties, plausible synthetic routes, and safety considerations, designed to empower researchers in their drug discovery and development endeavors.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research and seamless procurement. This compound is known by several synonyms in scientific literature and commercial catalogs.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| Systematic IUPAC Name | This compound |

| CAS Number | 146667-87-0[1] |

| Common Synonyms | 1-Boc-3-vinyl-piperidine, tert-Butyl 3-vinylpiperidine-1-carboxylate, 3-VINYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1,1-dimethylethyl 3-ethenyl-1-piperidinecarboxylate, tert-butyl 3-vinyl-1-piperidynecarboxylate |

| Molecular Formula | C12H21NO2[1] |

| Molecular Weight | 211.30 g/mol [1] |

It is crucial to note that while this compound is available from numerous chemical suppliers, it is typically listed under its chemical name or CAS number rather than a specific trade name.

Physicochemical Properties

Understanding the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring appropriate handling and storage.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow oil or solid | Supplier Data |

| Boiling Point | 268.886 °C at 760 mmHg | [1] |

| Density | 1.028 g/cm³ | [1] |

| Flash Point | 116.418 °C | [1] |

| Refractive Index | 1.517 | [2] |

| Vapor Pressure | 0.007 mmHg at 25°C | [1] |

| LogP (predicted) | 2.75740 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most logical and widely applicable methods are the Wittig reaction and the Heck coupling.

Synthetic Pathway 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for the conversion of aldehydes or ketones to vinyl groups. In the context of our target molecule, this involves the reaction of tert-butyl 3-formylpiperidine-1-carboxylate with a methylidene phosphorane.

Diagram 1: Wittig Reaction Pathway

References

An In-depth Technical Guide on the GHS Hazard Classification of 1-Boc-3-vinyl-piperidine and Structurally Related Compounds

Introduction to 1-Boc-3-vinyl-piperidine

1-Boc-3-vinyl-piperidine is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol [1][][3]. It belongs to the class of N-Boc protected piperidines, which are common intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The presence of the vinyl group offers a reactive site for further chemical modifications. Due to its application in research and development, understanding its potential hazards is crucial for ensuring laboratory safety.

Estimated GHS Hazard Classification

In the absence of specific data for 1-Boc-3-vinyl-piperidine, this section provides a summary of GHS classifications for structurally related compounds: Piperidine, 4-Anilino-1-Boc-piperidine, and (S)-(+)-3-Amino-1-Boc-piperidine. These compounds share the core piperidine ring structure and, in some cases, the N-Boc protecting group, providing a basis for a preliminary hazard assessment.

Table 1: GHS Hazard Classifications of Structurally Related Piperidine Derivatives

| Hazard Class | Piperidine[4][5][6][7] | 4-Anilino-1-Boc-piperidine | (S)-(+)-3-Amino-1-Boc-piperidine[8] |

| Physical Hazards | Flammable liquids - Category 2 | Not Classified | Not Classified |

| Health Hazards | Acute toxicity, Oral - Category 4 | Acute toxicity, Oral - Category 4 | Acute toxicity, Oral - Category 4 |

| Acute toxicity, Dermal - Category 3 | Skin irritation - Category 2 | Skin irritation - Category 2 | |

| Acute toxicity, Inhalation - Category 3 | Eye irritation - Category 2A | Eye irritation - Category 2 | |

| Skin corrosion/irritation - Category 1B | Specific target organ toxicity (single exposure) - Category 3 (Respiratory irritation) | Specific target organ toxicity (single exposure) - Category 3 (Respiratory system) | |

| Serious eye damage/eye irritation - Category 1 | |||

| Environmental Hazards | Harmful to aquatic life - Category 3 | Not Classified | Not Classified |

Based on this comparative data, it is prudent to handle 1-Boc-3-vinyl-piperidine with caution, assuming it may possess some of the hazardous properties of its structural analogs. The parent compound, piperidine, is a highly flammable and toxic substance, causing severe skin burns and eye damage[4][5][6][7]. The addition of the Boc group in other analogs appears to mitigate some of these severe hazards, though they are still classified as harmful if swallowed and as skin/eye irritants[8].

Experimental Protocols for GHS Hazard Determination

The GHS classification of a chemical is determined through a series of standardized experimental protocols. The following are examples of key experiments that would be required to definitively classify 1-Boc-3-vinyl-piperidine.

3.1. Acute Oral Toxicity (OECD TG 423)

-

Principle: This test provides an estimate of the acute oral toxicity of a substance. It involves the administration of the test substance to a group of fasted animals in a stepwise procedure.

-

Methodology:

-

A starting dose of the substance is administered orally to a single animal.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, the dose is increased for the next animal. If it dies, the dose is decreased.

-

The procedure is repeated until the dose that causes mortality in 50% of the animals (LD50) can be estimated.

-

The LD50 value is then used to classify the substance into one of the GHS acute toxicity categories.

-

3.2. Skin Irritation/Corrosion (OECD TG 404)

-

Principle: This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology:

-

A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit).

-

The patch is covered with a gauze dressing for a specified period (usually 4 hours).

-

After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

-

3.3. Serious Eye Damage/Eye Irritation (OECD TG 405)

-

Principle: This test assesses the potential of a substance to cause serious eye damage or irritation.

-

Methodology:

-

A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

-

The other eye remains untreated and serves as a control.

-

The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

-

Visualizing GHS Classification and Potential Mechanisms

4.1. Generalized GHS Classification Workflow

The following diagram illustrates the general workflow for assigning a GHS classification to a chemical substance.

4.2. Hypothetical Signaling Pathway for Skin Irritation

Based on the skin and eye irritation potential observed in related piperidine compounds, the following diagram illustrates a hypothetical signaling pathway that could be initiated upon exposure.

Conclusion

While a definitive GHS hazard classification for 1-Boc-3-vinyl-piperidine is not currently available, a review of structurally related compounds suggests that it should be handled with care. The potential for acute oral toxicity, as well as skin and eye irritation, should be considered. The parent piperidine structure also indicates a potential for flammability and more severe toxicity, which may or may not be mitigated by the N-Boc and vinyl substitutions. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment, until comprehensive toxicological data becomes available. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for a thorough hazard assessment of this and other novel chemical entities.

References

- 1. scbt.com [scbt.com]

- 3. 1-BOC-3-VINYL-PIPERIDINE;146667-87-0 [abichem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cpachem.com [cpachem.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]

A Theoretical and Technical Guide to N-Boc-4-Vinylpiperidine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical overview of the properties of N-tert-butoxycarbonyl-4-vinylpiperidine (N-Boc-4-vinylpiperidine). In the absence of extensive direct experimental data in publicly accessible literature, this document leverages established principles of conformational analysis, synthetic organic chemistry, and theoretical calculations based on analogous structures to predict its behavior. This guide is intended to serve as a valuable resource for researchers interested in the potential applications of this molecule in drug discovery and development, where the vinylpiperidine moiety can serve as a versatile synthetic handle.

Introduction

N-Boc-4-vinylpiperidine is a heterocyclic building block that incorporates a piperidine ring, a common scaffold in medicinal chemistry, functionalized with a vinyl group at the 4-position. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations. The vinyl group offers a reactive site for a variety of chemical transformations, making this compound a potentially valuable intermediate in the synthesis of complex molecules with therapeutic potential. Understanding its theoretical properties, including conformational preferences and reactivity, is crucial for its effective utilization in synthetic strategies.

Predicted Physicochemical Properties

While experimental data is scarce, the fundamental physicochemical properties of N-Boc-4-vinylpiperidine can be estimated.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₁NO₂ |

| Molecular Weight | 211.30 g/mol |

| CAS Number | 180307-56-6 |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |

Synthesis and Experimental Protocols

This protocol is based on standard procedures for olefination of ketones.

Reaction:

N-Boc-4-piperidone + Methyltriphenylphosphonium bromide → N-Boc-4-vinylpiperidine

Reagents and Materials:

-

N-Boc-4-piperidone

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve N-Boc-4-piperidone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-Boc-4-vinylpiperidine.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conformational Analysis

The conformational behavior of the piperidine ring is a critical determinant of a molecule's biological activity. Like cyclohexane, the piperidine ring in N-Boc-4-vinylpiperidine is expected to predominantly adopt a chair conformation to minimize torsional and steric strain.[1] The vinyl group at the C4 position can exist in either an axial or equatorial orientation.

Caption: Conformational equilibrium of the 4-vinylpiperidine ring.

The large Boc group on the nitrogen atom will also influence the ring conformation. Due to its steric bulk, the tert-butyl group will strongly prefer an equatorial-like orientation relative to the nitrogen atom's local geometry.

Predicted Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR spectra, which can aid in the structural elucidation of novel compounds.[2][3]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Vinyl (CH=) | 5.7 - 5.9 | ddd | J ≈ 17, 10, 7 |

| Vinyl (=CH₂) | 4.9 - 5.1 | m | |

| Piperidine (H4) | 2.0 - 2.3 | m | |

| Piperidine (H2ax, H6ax) | 3.9 - 4.2 | br d | |

| Piperidine (H2eq, H6eq) | 2.6 - 2.9 | br t | |

| Piperidine (H3ax, H5ax) | 1.1 - 1.3 | qd | |

| Piperidine (H3eq, H5eq) | 1.6 - 1.8 | br d | |

| Boc (-C(CH₃)₃) | 1.45 | s |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

| Vinyl (-CH=) | ~140 |

| Vinyl (=CH₂) | ~114 |

| Boc (C=O) | ~155 |

| Boc (-C(CH₃)₃) | ~80 |

| Boc (-C(CH₃)₃) | ~28 |

| Piperidine (C2, C6) | ~44 |

| Piperidine (C4) | ~40 |

| Piperidine (C3, C5) | ~32 |

Reactivity and Potential Applications

The reactivity of N-Boc-4-vinylpiperidine is dominated by the chemistry of the vinyl group and the Boc-protected amine.

The vinyl group is a versatile functional handle for a variety of transformations, including:

-

Hydrogenation: Reduction of the double bond to an ethyl group.

-

Hydroboration-Oxidation: Anti-Markovnikov addition of water to yield a primary alcohol.

-

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

-

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.

-

Heck and Suzuki Couplings: Palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Metathesis: Ring-closing or cross-metathesis reactions.

Caption: Potential reactions of the vinyl group in N-Boc-4-vinylpiperidine.

The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine. This allows for subsequent functionalization of the piperidine nitrogen.

References

Navigating the Solubility Landscape of tert-Butyl 3-Ethenylpiperidine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide addresses the solubility characteristics of tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS No. 220244-14-6), a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides a detailed overview of the compound's known physical properties and outlines a comprehensive protocol for determining its solubility in various organic solvents.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a foundational understanding of its likely behavior based on its chemical structure and provides the necessary experimental framework to generate precise solubility profiles.

Core Compound Properties

A summary of the known physical and chemical properties of this compound is presented below. These characteristics are crucial for handling, storage, and designing experimental procedures.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₂ |

| Molecular Weight | 211.30 g/mol |

| Density | 1.028 g/cm³[1] |

| Boiling Point | 268.886 °C at 760 mmHg[1] |

| CAS Number | 220244-14-6 |

Understanding Solubility: Theoretical Considerations

The molecular structure of this compound, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a piperidine ring, suggests a favorable solubility profile in a range of common organic solvents. The general principle of "like dissolves like" provides a preliminary basis for solvent selection.

-

Non-polar and Moderately Polar Aprotic Solvents: Due to the significant non-polar surface area contributed by the Boc group and the hydrocarbon backbone, high solubility is anticipated in solvents such as dichloromethane, diethyl ether, tetrahydrofuran (THF), ethyl acetate, and toluene.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) are also expected to be effective due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents: Lower to moderate solubility is expected in polar protic solvents such as methanol, ethanol, and isopropanol. The presence of the carbamate group allows for some hydrogen bonding, but the overall non-polar character of the molecule will limit miscibility.

-

Aqueous Solubility: The compound is expected to be poorly soluble in water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specified temperature. This method is widely applicable and can be adapted for various solute-solvent systems.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Vials or flasks with secure caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven for drying

Procedure

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the mixture to settle for a short period to let the excess solid precipitate.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved micro-particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent will guide the oven temperature setting. A vacuum oven can be used for low-boiling or heat-sensitive solvents.

-

Continue heating until the mass of the vial with the dried solute is constant, indicating complete solvent evaporation.

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample withdrawn.

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solvent sample (L))

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

This technical guide provides a robust framework for understanding and determining the solubility of this compound. While awaiting more extensive published data, the presented protocols and theoretical considerations will empower researchers to generate the critical solubility information needed for their drug development pipelines.

References

Technical Guide: tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS 146667-87-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound with CAS number 146667-87-0, identified by its IUPAC name as tert-butyl 3-ethenylpiperidine-1-carboxylate. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors.

Compound Identification and Chemical Properties

The fundamental identifiers and physicochemical properties of CAS 146667-87-0 are summarized below. This data is crucial for its application in synthetic chemistry, allowing for precise control over reaction conditions and purification processes.

| Identifier | Value | Reference |

| CAS Number | 146667-87-0 | [][2][3][4][5] |

| IUPAC Name | This compound | [][6] |

| Synonyms | 1-Boc-3-vinyl-piperidine | [][3][5] |

| Molecular Formula | C12H21NO2 | [2][5] |

| Molecular Weight | 211.30 g/mol | [5][7] |

| Appearance | Off-white to slight yellow solid | [3] |

Physicochemical Data

| Property | Value | Reference |

| Density | 1.028 g/cm³ | [][6] |

| Boiling Point | 268.886 °C at 760 mmHg | [][6] |

| Flash Point | 116.418 °C | [6] |

| Refractive Index | 1.517 | [6] |

| Purity | ≥95% | [2] |

Role in Synthesis and Applications

This compound is a heterocyclic building block.[7] The presence of a vinyl group and a Boc-protected piperidine ring makes it a versatile reagent in organic synthesis. It is primarily classified as a "pharma intermediate" or "medical intermediate," indicating its role in the construction of active pharmaceutical ingredients (APIs).[2][3]

The key reactive sites are:

-

The Vinyl Group: This site is amenable to a variety of chemical transformations, including but not limited to hydrogenation, oxidation, hydroboration, and participation in cycloaddition reactions.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, allowing for subsequent functionalization.

Hypothetical Experimental Protocol: Heck Coupling Reaction

Given its structure, a plausible application for this intermediate is in a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This protocol outlines a general methodology for coupling the vinyl group with an aryl halide.

Objective: To synthesize a C-C bond between the vinyl group of 1-Boc-3-vinyl-piperidine and an aryl halide.

Materials:

-

1-Boc-3-vinyl-piperidine (CAS 146667-87-0)

-

An aryl halide (e.g., iodobenzene)

-

Palladium(II) acetate (Pd(OAc)2)

-

A phosphine ligand (e.g., triphenylphosphine, PPh3)

-

A base (e.g., triethylamine, Et3N)

-

Anhydrous solvent (e.g., dimethylformamide, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar, palladium(II) acetate (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Reagent Addition: 1-Boc-3-vinyl-piperidine (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents) are added to the flask.

-

Solvent and Degassing: Anhydrous DMF is added to dissolve the reagents. The mixture is then degassed by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Execution: The flask is fitted with a condenser and heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the DMF and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the hypothetical Heck coupling reaction described above.

Caption: Generalized workflow for a Heck coupling reaction.

Safety Information

This compound should be handled in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 2. tert-Butyl 3-vinylpiperidine-1-carboxylate, CasNo.146667-87-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 1-Boc-3-vinyl-piperidine, CasNo.146667-87-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. 146667-87-0|tert-Butyl 3-vinylpiperidine-1-carboxylate| Ambeed [ambeed.com]

Stereochemistry of tert-Butyl 3-Ethenylpiperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl 3-ethenylpiperidine-1-carboxylate, a chiral heterocyclic compound with significant potential in medicinal chemistry. The precise three-dimensional arrangement of substituents on the piperidine ring is paramount for biological activity and selectivity, making a thorough understanding of its stereochemical properties essential for drug discovery and development. The vinyl group at the 3-position serves as a versatile synthetic handle for further molecular elaboration.

Core Concepts in the Stereochemistry of Substituted Piperidines

The piperidine scaffold is a prevalent feature in numerous FDA-approved pharmaceuticals.[1] The introduction of a substituent at the 3-position of the piperidine ring creates a chiral center, leading to the existence of enantiomers ((R) and (S) isomers). These stereoisomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize and characterize individual enantiomers is of utmost importance in drug development.[2]

Asymmetric Synthesis of Chiral 3-Vinylpiperidine Derivatives

The enantioselective synthesis of 3-substituted piperidines, including 3-vinylpiperidines, can be achieved through various modern synthetic methodologies. A prominent and effective strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction.[3][4][5] This approach allows for the creation of the critical stereocenter at the C3 position with high enantioselectivity.

The general synthetic pathway can be conceptualized as a three-step process:

-

Pyridine Activation and Partial Reduction: The aromatic pyridine ring is first activated and then partially reduced to a dihydropyridine intermediate.

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: The dihydropyridine undergoes a rhodium-catalyzed cross-coupling reaction with a vinyl boronic acid derivative. This key step establishes the chiral center at the 3-position of the resulting tetrahydropyridine.

-

Final Reduction: The tetrahydropyridine is subsequently reduced to the final chiral 3-vinylpiperidine product.[3]

Below is a logical workflow diagram illustrating this synthetic strategy.

Caption: Workflow for the asymmetric synthesis of chiral 3-vinylpiperidine.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

The following is a general experimental protocol adapted from the literature for the synthesis of enantioenriched 3-substituted piperidines, which can be applied to the synthesis of 3-vinylpiperidine derivatives.[5]

Materials:

-

Phenyl pyridine-1(2H)-carboxylate (dihydropyridine precursor)

-

Vinyl boronic acid

-

[Rh(cod)OH]₂ (Rhodium catalyst precursor)

-

(S)-Segphos (chiral ligand)

-

Aqueous Cesium Hydroxide (CsOH)

-

Toluene

-

Tetrahydrofuran (THF)

-

Water

-

Argon (inert gas)

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Seal the vial and purge with argon.

-

Add toluene, THF, and water to the vial, followed by aqueous CsOH (2.0 equivalents).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the vinyl boronic acid (3.0 equivalents) followed by the dihydropyridine precursor (1.0 equivalent).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography to isolate the enantioenriched 3-vinyl-tetrahydropyridine product.

-

The subsequent reduction of the tetrahydropyridine to the piperidine can be achieved using standard hydrogenation conditions (e.g., H₂, Pd/C).

Chiral Resolution of Racemic 3-Vinylpiperidine Derivatives

In cases where an asymmetric synthesis is not employed, the resolution of a racemic mixture of this compound is necessary to isolate the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7]

Experimental Protocol: General Procedure for Chiral HPLC Separation

The following protocol outlines a general approach for the chiral separation of piperidine derivatives. The specific conditions will require optimization for this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H).[8][9]

-

Mobile phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[8]

-

Mobile phase additive (optional): A small amount of an amine (e.g., diethylamine) to improve peak shape for basic analytes.[9]

-

Racemic this compound sample.

Procedure:

-

Prepare the mobile phase by mixing the appropriate ratio of n-hexane and isopropanol (e.g., 90:10 v/v). If needed, add a small amount of diethylamine (e.g., 0.1%).

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Dissolve the racemic sample in the mobile phase to prepare a suitable concentration for injection.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

The two enantiomers should elute as separate peaks. The retention times will be different for the (R) and (S) isomers.

-

Collect the separated enantiomer fractions for further analysis and use.

The workflow for chiral resolution can be visualized as follows:

Caption: Workflow for the chiral resolution of racemic 3-vinylpiperidine derivatives.

Quantitative Data

| Catalyst ID | Catalyst Structure | Yield (%) | Enantiomeric Excess (ee, %) |

| 1a | 9-hydroxy-quinine (vinyl group) | 85 | 11 |

| 2a | 9-amino-quinine (vinyl group) | 99 | 50 |

| 3a | Quinine-derived squaramide (vinyl group) | 99 | 93 |

Biological Activity and Structure-Activity Relationships

The biological activity of 3-substituted piperidine derivatives is highly dependent on the nature of the substituent and its stereochemistry. While specific biological data for the enantiomers of this compound are not extensively documented, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications.[1]

| 3-Substituent | Primary Biological Activity | Example Compound Class |

| Methyl | Analgesic (Opioid Receptor Agonist) | 3-Methyl-4-(N-phenylamido)piperidines |

| Phenyl | Anticonvulsant | 3-Phenylpiperidines |

| Hydroxymethyl | Nicotinic Acetylcholine Receptor (nAChR) Modulator | 3-Hydroxymethylpiperidines |

Given the versatility of the vinyl group for further chemical modifications, the enantiomers of this compound represent valuable starting materials for the synthesis of novel, biologically active molecules.

Proposed Biological Screening Workflow

A logical workflow for the initial biological evaluation of the synthesized enantiomers is proposed below.

Caption: A proposed workflow for the biological screening of 3-vinylpiperidine enantiomers.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound, with a focus on its asymmetric synthesis, chiral resolution, and potential biological significance. The methodologies and workflows presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel chiral piperidine-based therapeutic agents. The ability to control and characterize the stereochemistry of this versatile building block is a critical step towards unlocking its full potential in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the protection of piperidin-3-one via N-Boc protection, followed by a Wittig reaction to introduce the ethenyl moiety.

Introduction

Piperidine derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug discovery for modulating the physicochemical properties and biological activity of lead compounds. This application note outlines a robust and high-yielding synthesis of this compound, starting from commercially available piperidin-3-one. The protocol is divided into two main stages: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the subsequent olefination of the ketone functionality using a Wittig reaction.

Overall Reaction Scheme

Caption: Overall synthetic route from piperidin-3-one to the final product.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis.

| Step | Reaction | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Boc Protection | Piperidin-3-one hydrochloride | Di-tert-butyl dicarbonate, Sodium bicarbonate | Tetrahydrofuran (THF) / Water | Room Temp. | 48 | ~99[1] |

| 2 | Wittig Reaction | tert-butyl 3-oxopiperidine-1-carboxylate | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | Diethyl ether | Reflux | 2 | ~94[2] |

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

This protocol is adapted from a procedure for the Boc protection of a similar piperidone derivative.